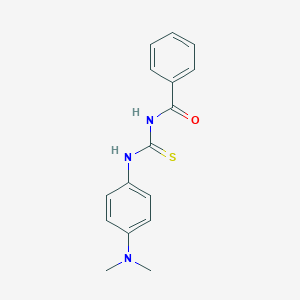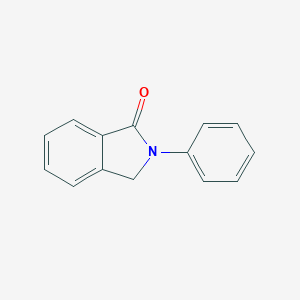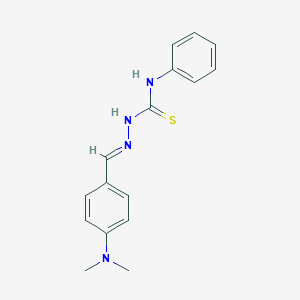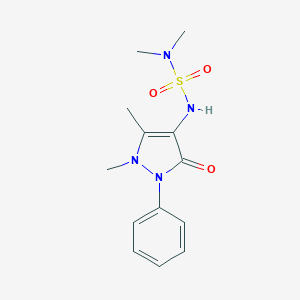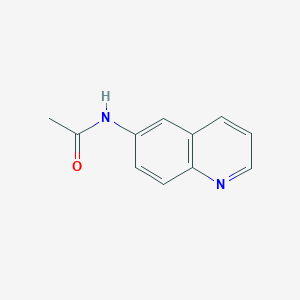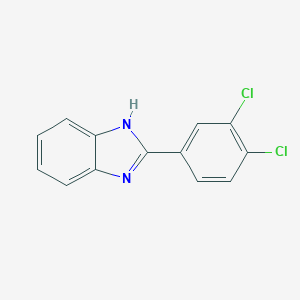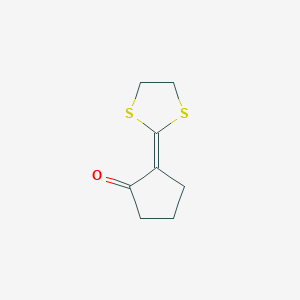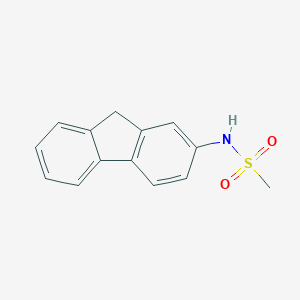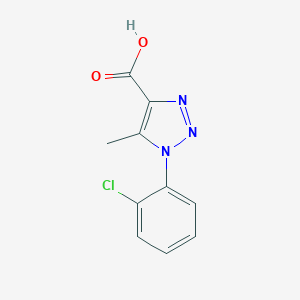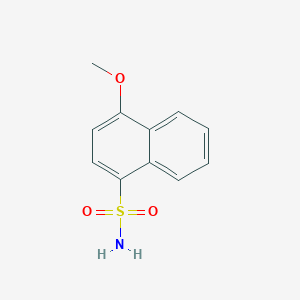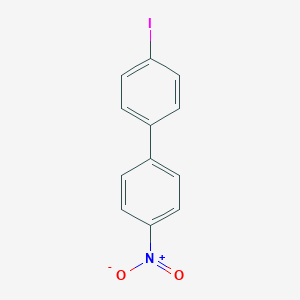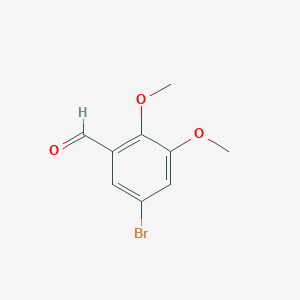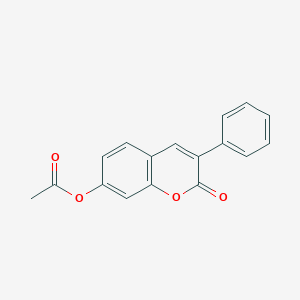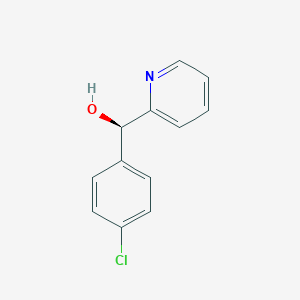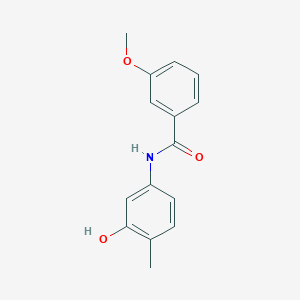
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. HMB is a derivative of benzoic acid and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide is not fully understood, but it is believed to be related to its ability to modulate signaling pathways involved in cell growth and survival. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of beta-amyloid plaques in the brain. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In animal studies, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. Another advantage is its anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. However, one limitation of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. One area of research is the development of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide's potential use in treating other diseases, such as diabetes and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide and its effects on cellular metabolism and energy homeostasis.
Métodos De Síntesis
The synthesis of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide involves several steps. The first step is the reaction of 3-hydroxy-4-methylacetophenone with sodium hydroxide to form the sodium salt of the compound. The second step involves the reaction of the sodium salt with 3-methoxybenzoyl chloride to form N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. The final step involves the purification of the compound through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
723261-30-1 |
|---|---|
Nombre del producto |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-12(9-14(10)17)16-15(18)11-4-3-5-13(8-11)19-2/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
ZSHNMIUMSBYKNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



